molecular formula C28H56N2O5 B12778175 Tetra(2-hydroxyethyl)ethylenediamine oleate CAS No. 85005-69-2

Tetra(2-hydroxyethyl)ethylenediamine oleate

Katalognummer: B12778175
CAS-Nummer: 85005-69-2
Molekulargewicht: 500.8 g/mol
InChI-Schlüssel: XJSIQJZKJMJHDU-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetra(2-hydroxyethyl)ethylenediamine oleate is a chemical compound with the molecular formula C28H56N2O5. It is known for its unique structure, which includes multiple hydroxyl groups and an oleate ester. This compound is used in various industrial and scientific applications due to its ability to form stable complexes with metal ions and its surfactant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(2-hydroxyethyl)ethylenediamine oleate typically involves the reaction of ethylenediamine with ethylene oxide to form Tetra(2-hydroxyethyl)ethylenediamine, which is then esterified with oleic acid. The reaction conditions include:

    Temperature: 50-120°C

    Pressure: -0.1 MPa to 0.6 MPa

    Reaction Time: 3-8 hours

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes hydrolyzing, separating, distilling under reduced pressure, and extracting to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetra(2-hydroxyethyl)ethylenediamine oleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

Tetra(2-hydroxyethyl)ethylenediamine oleate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Tetra(2-hydroxyethyl)ethylenediamine oleate involves its ability to form stable complexes with metal ions through its multiple hydroxyl and amine groups. These complexes can participate in various catalytic processes and enhance the solubility of metal ions in aqueous solutions. The molecular targets include metal ions, and the pathways involve coordination chemistry and complex formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
  • Triethanolamine

Comparison

Tetra(2-hydroxyethyl)ethylenediamine oleate is unique due to its oleate ester group, which imparts surfactant properties, making it useful in applications where surface activity is required. In contrast, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine and Triethanolamine lack this ester group and are primarily used as chelating agents and in metal extraction .

Eigenschaften

CAS-Nummer

85005-69-2

Molekularformel

C28H56N2O5

Molekulargewicht

500.8 g/mol

IUPAC-Name

2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H56N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32/h9-10,31-33H,2-8,11-27H2,1H3/b10-9-

InChI-Schlüssel

XJSIQJZKJMJHDU-KTKRTIGZSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.